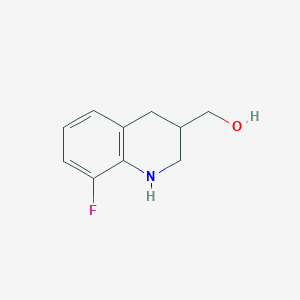

(8-Fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(8-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c11-9-3-1-2-8-4-7(6-13)5-12-10(8)9/h1-3,7,12-13H,4-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSSCNMSZKKSOEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC2=C1C=CC=C2F)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 8 Fluoro 1,2,3,4 Tetrahydroquinolin 3 Yl Methanol and Analogous Structures

Strategies for Constructing the 1,2,3,4-Tetrahydroquinoline (B108954) Core

The creation of the 1,2,3,4-tetrahydroquinoline scaffold can be broadly approached through two primary strategies: the reduction of a pre-existing quinoline (B57606) ring system or the de novo construction of the heterocyclic ring through various cyclization reactions.

Catalytic Hydrogenation Routes to Tetrahydroquinoline Derivatives

Catalytic hydrogenation is a direct and widely used method for the synthesis of 1,2,3,4-tetrahydroquinolines from their corresponding quinoline precursors. This transformation involves the reduction of the pyridine (B92270) ring within the quinoline system, leaving the benzene (B151609) ring intact. The process typically requires a catalyst and a hydrogen source.

A variety of catalytic systems have been developed for this purpose, ranging from precious metal catalysts to more abundant 3d transition metals. Palladium on carbon (Pd/C) is a classic and effective catalyst for this transformation. mdpi.comnih.gov Other noble metal catalysts, including platinum, rhodium, and ruthenium, have also been successfully employed. researchgate.net The reaction conditions, such as hydrogen pressure and temperature, are often crucial for achieving high yields and selectivity. For instance, many protocols require elevated temperatures (60–150 °C) and high pressures of hydrogen gas (1–50 bar H₂). researchgate.netnih.gov

Transfer hydrogenation offers a milder alternative to using high-pressure hydrogen gas. This technique uses hydrogen donor molecules, such as Hantzsch esters or ammonia (B1221849) borane (B79455), to effect the reduction. rsc.orgrsc.orgnih.gov Chiral Brønsted acids, particularly those derived from BINOL, can be used as co-catalysts in transfer hydrogenation to achieve enantioselective reduction of substituted quinolines, providing access to chiral tetrahydroquinolines. rsc.orgrsc.org Boronic acids have also been identified as effective catalysts for the transfer hydrogenation of quinolines with Hantzsch esters under mild conditions. acs.org

| Catalyst System | Hydrogen Source | Key Features |

| Pd/C | H₂ Gas | Standard, effective catalyst for reduction of nitro groups followed by cyclization. mdpi.comnih.gov |

| Co-amido complexes | H₃N·BH₃ | Allows for controlled partial transfer hydrogenation to 1,2-dihydroquinolines. nih.gov |

| Chiral Phosphoric Acids (e.g., BINOL-derived) | Hantzsch Esters | Enables enantioselective transfer hydrogenation of substituted quinolines. rsc.orgrsc.org |

| Arylboronic Acids | Hantzsch Esters | Catalyzes one-pot tandem reduction and subsequent N-alkylation. acs.org |

| Ruthenium Complexes | H₂ Gas | Used in biomimetic reduction systems with NAD(P)H models. dicp.ac.cn |

Cyclization Reactions in the Synthesis of Fluorinated Tetrahydroquinolines

Cyclization reactions provide a powerful and versatile approach to constructing the tetrahydroquinoline core from acyclic precursors. These methods allow for the introduction of various substituents and are particularly useful for synthesizing specifically substituted analogs like 8-fluoro-tetrahydroquinolines by using appropriately substituted starting materials, such as 2-fluoroaniline (B146934).

The Povarov reaction is a prominent method for synthesizing tetrahydroquinolines, classified as a formal [4+2] inverse-electron-demand aza-Diels-Alder reaction. sci-rad.comresearchgate.net In its most common form, it is a three-component reaction involving an aniline (B41778) (e.g., 2-fluoroaniline), an aldehyde, and an electron-rich alkene (dienophile). icm.edu.plresearchgate.net The reaction is typically catalyzed by a Lewis acid or a Brønsted acid, which activates the in situ-formed imine for the subsequent cycloaddition. sci-rad.comicm.edu.plulisboa.pt

A wide range of catalysts have been employed, including lanthanide salts like CeCl₃·7H₂O and scandium triflate (Sc(OTf)₃), as well as simpler Lewis acids such as AlCl₃ and InCl₃. ulisboa.ptulisboa.ptrsc.org The choice of catalyst can significantly influence the reaction's efficiency and stereochemical outcome. sci-rad.comulisboa.pt Domino Povarov reactions have also been developed, where the dienophile is generated in situ, for example, from the reaction of an amine with an electron-deficient alkyne, leading to highly functionalized tetrahydroquinolines in a single operation. beilstein-journals.org

| Catalyst | Reaction Type | Substrates | Key Features |

| InCl₃ | Three-component | N-propargylamine, formaldehyde, N-vinylpyrrolidinone | Effective Lewis acid catalyst for the cationic Povarov reaction. rsc.org |

| CeCl₃·7H₂O/NaI | Three-component | Aniline, benzaldehyde, 3,4-dihydro-2H-pyran | Eco-friendly and inexpensive catalyst system. ulisboa.pt |

| p-Toluenesulfonic acid (p-TsOH) | Domino Three-component | Arylamines, methyl propiolate, aromatic aldehydes | Brønsted acid catalyst for domino reaction involving in situ generated β-enamino ester. beilstein-journals.org |

| Chiral Phosphoric Acid | Three-component | Anilines, aldehydes, N-vinylcarbamate | Provides enantioselective synthesis of cis-2,4-disubstituted tetrahydroquinolines. organic-chemistry.org |

The aza-Diels-Alder reaction is a powerful tool for constructing nitrogen-containing six-membered rings, including the tetrahydroquinoline core. dntb.gov.ua The Povarov reaction is a specific subset of this class. Generally, these reactions involve the cycloaddition of an N-aryl imine (the azadiene) with a dienophile. nih.gov The imine is typically formed in situ from an aniline and an aldehyde.

An interesting development in this area is the use of fluorinated alcohols, such as hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), as solvents or promoters. researchgate.netresearchgate.net These solvents, through their strong hydrogen-bonding capabilities, can activate the imine towards cycloaddition, often obviating the need for a traditional Lewis acid catalyst. researchgate.netresearchgate.net This approach allows for the synthesis of tetrahydroquinolines under mild and neutral conditions. researchgate.net The perfluoroalcohol's effectiveness is often correlated with its hydrogen-bond donating potential (and lower pKₐ). nih.gov This method is efficient for one-pot, three-component processes starting from an aldehyde, an amine, and a vinyl ether. researchgate.netresearchgate.net

Domino reactions, also known as tandem or cascade reactions, are highly efficient synthetic strategies that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. nih.govresearchgate.net Several domino approaches have been devised for the synthesis of the tetrahydroquinoline scaffold. mdpi.comresearchgate.net These sequences often involve an initial step that triggers one or more subsequent intramolecular reactions to form the heterocyclic ring.

Common domino strategies for tetrahydroquinolines include:

Reduction-Cyclization: This sequence often starts with the reduction of a nitro group on an aromatic ring, which is ortho-substituted with a suitable side chain. The resulting amine then undergoes an intramolecular reaction, such as a Michael addition or a reductive amination, to close the ring. mdpi.comnih.govresearchgate.net For example, the hydrogenation of o-nitrochalcones over Pd/C leads directly to 2-substituted 1,2,3,4-tetrahydroquinolines. mdpi.com

SₙAr-Terminated Sequences: In these reactions, an intramolecular nucleophilic aromatic substitution (SₙAr) is the final ring-closing step. A common sequence involves a Michael addition followed by an SₙAr reaction, or an SₙAr reaction followed by a Michael addition, to construct the ring. mdpi.comnih.gov This is particularly relevant for fluorinated precursors, where a fluorine atom can act as the leaving group in the SₙAr step.

Acid catalysis plays a crucial role in various cyclization strategies to form the tetrahydroquinoline ring. Both Brønsted and Lewis acids can be employed to promote the key ring-closing step. organic-chemistry.orgnih.gov

One notable method is the intramolecular hydroarylation of N-aryl propargylamines. Gold catalysts, acting as soft π-Lewis acids, can efficiently catalyze the cyclization of these substrates to afford tetrahydroquinolines. organic-chemistry.org This can be combined with a subsequent transfer hydrogenation step in a tandem process to directly yield the saturated heterocycle. organic-chemistry.org

Another important route involves the dehydrative cyclization of 2-aminochalcones or related 2-aminoenones. Chiral phosphoric acids have emerged as powerful Brønsted acid catalysts for this transformation, enabling the synthesis of tetrahydroquinolines with high enantioselectivity. organic-chemistry.org The reaction proceeds via an initial acid-catalyzed cyclization, followed by an asymmetric reduction of the resulting enamine intermediate. organic-chemistry.org Recently, acid-catalyzed reactions of 2-alkynylanilines with ketones have also been shown to produce spiro-tetrahydroquinoline structures. acs.org

| Catalyst Type | Reaction | Substrate Example | Key Features |

| Gold Catalysts | Intramolecular Hydroarylation | N-Aryl Propargylamines | Acts as a π-Lewis acid; enables tandem hydroamination/transfer hydrogenation. organic-chemistry.org |

| Chiral Phosphoric Acids | Dehydrative Cyclization/Reduction | 2-Aminochalcones | Acts as a Brønsted acid; provides high enantioselectivity. organic-chemistry.org |

| Brønsted Acids (general) | Cyclization/Rearrangement | In situ generated intermediates | Can promote cyclization of intermediates formed from other reactions. nih.gov |

| BF₃·OEt₂ | Intramolecular Hetero Diels-Alder | Steroidal D-seco-aldehydes and anilines | Lewis acid-catalyzed cyclization to form steroid-tetrahydroquinoline hybrids. nih.gov |

Metal-Promoted Processes (e.g., Copper-, Palladium-, Rhodium-, Ruthenium-mediated)

Metal-catalyzed reactions are pivotal in modern organic synthesis, offering efficient and selective pathways to complex molecules like tetrahydroquinolines. A range of transition metals have been successfully employed to catalyze the formation of this heterocyclic core through diverse mechanisms.

Palladium catalysis is widely used, for instance, in reductive processes where a catalyst such as 5% Pd/C is used under hydrogenation conditions. nih.gov Another advanced palladium-catalyzed approach involves a formal (4 + 2) cycloaddition that activates C(sp³)–H bonds of amidotolyl precursors with allenes to directly assemble the tetrahydroquinoline skeleton. acs.org

Ruthenium catalysts are effective in transfer hydrogenation reactions. For example, a commercially available RuCl₃·xH₂O precatalyst can reduce quinolines to the corresponding tetrahydroquinolines using borane-ammonia as the hydrogen source. organic-chemistry.org Similarly, catalysts based on more abundant metals like manganese and cobalt have gained attention. nih.govresearchgate.net A manganese(I) pincer complex promotes a one-pot cascade reaction from 2-aminobenzyl alcohols and secondary alcohols via a "borrowing hydrogen" methodology, which is highly atom-efficient, producing water as the only byproduct. nih.gov

Gold-catalyzed tandem reactions, such as hydroamination followed by asymmetric transfer hydrogenation, can produce tetrahydroquinolines with high yields and enantioselectivity. organic-chemistry.org In these reactions, the gold catalyst functions first as a π-Lewis acid and then as a chiral Lewis acid. organic-chemistry.org Other metals like rhodium, silver, and iridium also catalyze various cyclization and reduction reactions to yield the tetrahydroquinoline scaffold. organic-chemistry.org

| Metal Catalyst | Reaction Type | Starting Materials | Key Features | Reference |

|---|---|---|---|---|

| Palladium (Pd) | Reductive Cyclization / Cycloaddition | 2-Nitroarylketones / Amidotolyl precursors and allenes | Involves C(sp³)–H bond activation in cycloaddition. | nih.govacs.org |

| Ruthenium (Ru) | Transfer Hydrogenation | Quinolines | Uses borane-ammonia as a hydrogen source. | organic-chemistry.org |

| Manganese (Mn) | Borrowing Hydrogen Methodology | 2-Aminobenzyl alcohols and secondary alcohols | Atom-efficient one-pot cascade with water as the only byproduct. | nih.gov |

| Cobalt (Co) | Transfer Hydrogenation | N-Heteroarenes | Utilizes NH₃·BH₃ under ambient conditions. | organic-chemistry.orgresearchgate.net |

| Gold (Au) | Tandem Hydroamination/Transfer Hydrogenation | 2-(2-Propynyl)aniline derivatives | Provides high enantiomeric purity with a chiral Brønsted acid. | organic-chemistry.org |

| Silver (Ag) | Reduction | Quinolines | Ligand- and base-free, proceeds at room temperature. | organic-chemistry.org |

Reductive Amination Protocols for Tetrahydroquinoline Formation

Reductive amination is a robust and widely used method for forming the tetrahydroquinoline ring system. This strategy typically involves the intramolecular cyclization of a suitable precursor containing both an amine and a carbonyl group (or a group that can be reduced to an amine, like a nitro group), followed by the reduction of the resulting imine or enamine intermediate.

One prominent example is the conversion of 2-nitroarylketones and aldehydes into tetrahydroquinolines. nih.gov This process begins with the catalytic reduction of the nitro group to an amine, which then undergoes spontaneous intramolecular condensation with the ketone or aldehyde to form a cyclic imine. nih.gov Subsequent in-situ reduction of this imine yields the final tetrahydroquinoline product. nih.gov This sequence can be highly diastereoselective, with the incoming hydrogen adding to the face of the molecule opposite to existing bulky groups. nih.gov

In some variations, the reaction can be designed as a double reductive amination sequence to build more complex, fused tricyclic structures. nih.gov Another approach involves the treatment of acyl-substituted dihydrofurans with zinc and acetic acid. datapdf.com This leads to an intramolecular reductive amination, generating an intermediate imine that is then reduced with sodium borohydride (B1222165) (NaBH₄) to furnish the tetrahydroquinoline. datapdf.com

Nucleophilic Aromatic Substitution (SNAr) Strategies in Ring Closure

The nucleophilic aromatic substitution (S_NAr) reaction provides a powerful method for the crucial ring-closing step in tetrahydroquinoline synthesis. This mechanism is particularly effective when the aromatic ring is activated by electron-withdrawing groups and contains a good leaving group, such as a halide. wikipedia.orgmasterorganicchemistry.com The reaction proceeds via an addition-elimination pathway, involving the formation of a negatively charged Meisenheimer complex as an intermediate. masterorganicchemistry.com

In the context of tetrahydroquinoline synthesis, an intramolecular S_NAr reaction can serve as the final step of a domino sequence. For instance, a process can be initiated by an intermolecular S_N2 reaction, which is then followed by an intramolecular S_NAr displacement of a fluoride (B91410) ion from an activated aromatic ring to complete the cyclization. nih.gov

Another strategy involves a base-promoted tandem reaction of azaaryl methyl amines with styrene (B11656) derivatives. acs.org In this method, the final ring-closing step occurs via an S_NAr mechanism, where an amide, generated in a preceding step, cyclizes to afford the tetrahydroquinoline product. acs.org The efficiency of S_NAr reactions makes them a valuable tool for constructing the tetrahydroquinoline framework, especially for precursors with appropriate electronic properties. d-nb.infonih.gov

Introduction of the Fluorine Atom at the C-8 Position or Analogous Fluorination Strategies

Incorporating a fluorine atom at the C-8 position of the tetrahydroquinoline ring is a key challenge that can be addressed through several distinct strategies, either by introducing the fluorine late in the synthesis or by starting with a pre-fluorinated precursor.

Late-Stage Fluorination Methodologies

Late-stage fluorination (LSF) refers to the introduction of a fluorine atom into a complex molecule at one of the final steps of the synthesis. nih.gov This approach is highly desirable as it allows a single advanced intermediate to be diversified into a fluorinated analog without re-designing the entire synthetic route.

Direct C–H fluorination is an efficient LSF strategy that avoids the need for pre-functionalization. nih.govacs.org For azaarenes like quinoline, nucleophilic C-H fluorination presents a significant challenge due to the high energy of the intermediates typically involved. nih.govacs.org However, novel concepts are emerging, such as a concerted nucleophilic aromatic substitution strategy that bypasses the formation of high-energy Meisenheimer intermediates, enabling the direct fluorination of quinolines. nih.govacs.org While selectivity can be an issue, electronic effects from existing substituents can influence the position of fluorination. nih.gov

Utilization of Fluorine-Containing Building Blocks

A wide array of fluorinated building blocks are commercially available or can be readily synthesized. alfa-chemistry.comnih.gov For example, compounds like 3-chloro-4-fluoroaniline (B193440) or 2-fluoroaniline can serve as precursors. alfa-chemistry.com The synthesis of analogous structures like 8-fluoro-3,4-dihydroisoquinoline (B12937770) has been successfully achieved based on a directed ortho-lithiation reaction of a fluorine-containing precursor. nih.govresearchgate.net The synthesis of fluorinated building blocks themselves can be achieved through methods like halofluorination, where an alkene is treated with a halogen cation and a fluoride source. nih.govbeilstein-journals.org This strategy is a dominant approach in drug discovery due to its reliability and scalability. nih.gov

| Building Block | Resulting Heterocycle Class | Synthetic Utility | Reference |

|---|---|---|---|

| 2,4-Dichlorofluorobenzene | Quinolone antibiotics | Intermediate for drugs like ciprofloxacin. | alfa-chemistry.com |

| 3-Chloro-4-fluoroaniline | Fluoroquinolone antibiotics | Precursor for antibiotic synthesis. | alfa-chemistry.com |

| Fluorinated N-heterocycles | Various | Used in agrochemicals with enhanced performance. | alfa-chemistry.com |

| Fluorinated cyclic olefins | Fluorinated small molecules | Synthesized via halofluorination for further transformation. | nih.govbeilstein-journals.org |

Regioselective Fluorination Approaches

Achieving regioselectivity in the fluorination of the quinoline ring system is crucial for the specific synthesis of the 8-fluoro isomer. Several methods have been developed to control the position of fluorine introduction.

Electrochemical methods offer one such pathway. A regioselective electrochemical 5,8-difluorination of quinolines has been developed using HF:pyridine, which acts as both the reagent and the supporting electrolyte. georgiasouthern.edu This technique provides moderate to good yields in a short reaction time. georgiasouthern.edu

Another powerful strategy is to use a directing group already present on the quinoline scaffold to guide the fluorination to a specific position. For instance, metal-free remote C–H halogenation of 8-substituted quinolines has been shown to be highly regioselective for the C-5 position. rsc.org While demonstrated for other halogens, the underlying principle of using a substituent at C-8 to direct functionalization is a key concept that can be adapted for fluorination. Such methods often proceed under mild conditions with excellent functional group tolerance. rsc.org These approaches represent the cutting edge of selective C-H functionalization and are vital for the precise synthesis of molecules like (8-Fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methanol.

Stereoselective and Asymmetric Synthesis of this compound and Chiral Analogs

The synthesis of chiral 1,2,3,4-tetrahydroquinolines, a core structure in many natural products and pharmaceuticals, has been a significant area of research. acs.orgnih.govthieme-connect.com The development of stereoselective and asymmetric methods is crucial for accessing enantiomerically pure compounds, which is often essential for their biological activity. These strategies primarily involve the use of chiral catalysts, diastereoselective reactions, and asymmetric hydrogenation techniques.

A variety of chiral catalysts have been developed for the enantioselective synthesis of tetrahydroquinolines. These can be broadly categorized into organocatalysts and metal-based catalysts.

Organocatalysts: Chiral phosphoric acids (CPAs) have emerged as powerful catalysts for the asymmetric synthesis of tetrahydroquinolines. For instance, a CPA can catalyze both the dehydrative cyclization of 2-aminochalcones and the subsequent asymmetric reduction with a Hantzsch ester, affording highly functionalized tetrahydroquinolines in excellent yields and enantioselectivities. organic-chemistry.org Similarly, chiral thiourea (B124793) catalysts derived from cinchona alkaloids have been successfully employed in asymmetric aza-Michael/Michael cascade reactions to produce tetrahydroquinolines with high diastereoselectivity (>30:1 dr) and enantioselectivity (up to 99% ee). thieme-connect.com

Metal-Based Catalysts: Transition metal catalysts, particularly those based on iridium, rhodium, ruthenium, gold, and manganese, are widely used for the asymmetric reduction of quinolines to their chiral tetrahydroquinoline counterparts. organic-chemistry.orgrsc.orgliv.ac.ukacs.org Iridium complexes with chiral ligands, such as spiro phosphoramidites, are highly effective for the asymmetric hydrogenation of cyclic imines and quinolines. mdpi.comacs.org Gold catalysts, in conjunction with a chiral phosphate, can facilitate a tandem hydroamination/asymmetric transfer hydrogenation, providing tetrahydroquinolines in excellent yields and enantioselectivities. organic-chemistry.org More recently, earth-abundant and less toxic metals like manganese have been utilized. Manganese complexes bearing easily accessible aminobenzimidazole ligands have been shown to catalyze the asymmetric transfer hydrogenation of quinolines in water, achieving up to 99% enantiomeric excess (ee). rsc.org

The choice of ligand is critical for achieving high stereoselectivity. For example, in palladium-catalyzed asymmetric [4 + 2] cycloaddition reactions, switching between different chiral phosphine (B1218219) ligands can lead to the divergent synthesis of different stereoisomers of tetrahydroquinoline derivatives. nih.gov

Diastereoselective synthesis provides a powerful means to control the relative stereochemistry of multiple stereocenters in the tetrahydroquinoline core. Common strategies include domino reactions, multicomponent reactions, and cycloadditions. acs.orgnih.gov

One notable method is the [4+2] annulation (aza-Diels-Alder reaction) between ortho-tosylaminophenyl-substituted para-quinone methides and various dienophiles like cyanoalkenes or nitroalkenes. frontiersin.orgnih.govacs.org These reactions often proceed with excellent diastereoselectivity (>20:1 dr) and high yields. For instance, a DBU-mediated, catalyst-free [4+2] annulation has been developed that offers a straightforward route to 4-aryl-substituted tetrahydroquinolines. frontiersin.org Similarly, a multicomponent protocol involving isocyanides, allenoates, and 2-aminochalcones has been used to assemble complex polycyclic tetrahydroquinoline structures with excellent diastereoselectivity through a sequence of Michael addition and intramolecular cyclizations. acs.org

Another approach involves the catalytic reduction of a cyclic imine intermediate, where the diastereoselectivity is controlled by the existing stereocenters in the molecule. For example, the reduction of an imine formed after the catalytic reduction of a nitro group has been shown to be highly diastereoselective, with hydrogen addition occurring on the face opposite to a C4 ester group, resulting in a cis relationship between the substituents at the C2 and C4 positions. nih.gov

Asymmetric transfer hydrogenation (ATH) is an operationally simple and environmentally benign method for the asymmetric reduction of quinolines, often utilizing economical hydrogen sources like isopropanol, formic acid/formate salts, or ammonia borane. rsc.orgliv.ac.uk This technique provides a valuable alternative to methods requiring high-pressure hydrogen gas. liv.ac.uk

Both metal-catalyzed and organocatalytic ATH systems have been developed. acs.org Ruthenium, rhodium, and iridium catalysts, particularly with ligands like N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine (Ts-dpen), have been effective for the ATH of quinolines in aqueous media. liv.ac.uk A significant breakthrough was the development of the first organometallic ATH protocol for quinoline derivatives in water, which achieved excellent enantioselectivities for a broad range of substrates under buffered conditions. liv.ac.uk

More recently, manganese catalysts have been employed for the ATH of N-heteroaromatics in water using ammonia borane as the hydrogen source, yielding products with high yields and up to 99% ee. rsc.org Iridium catalysts bearing water-soluble aminobenzimidazole ligands have also demonstrated remarkable efficiency for ATH in water or biphasic systems, functioning at very low catalyst loadings (S/C = 100,000) and achieving turnover numbers up to 33,000. acs.org Chiral phosphoric acids can also catalyze the ATH of quinolines using a regenerable dihydrophenanthridine as the hydrogen source, affording optically active tetrahydroquinolines with up to 91% ee. acs.org

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are environmentally benign, atom-economical, and sustainable. nih.gov In the context of tetrahydroquinoline synthesis, this involves the use of safer solvents, developing catalyst-free reactions, and employing mild reaction conditions.

The choice of solvent can dramatically influence the outcome of a reaction, including its rate, yield, and stereoselectivity, while also having a significant environmental impact. Water is an ideal green solvent, and several methods for tetrahydroquinoline synthesis have been adapted to aqueous conditions, such as the manganese- and iridium-catalyzed ATH reactions mentioned previously. rsc.orgacs.org

Fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), have gained attention as unique reaction media. researchgate.net Their strong hydrogen-bond-donating ability and low nucleophilicity allow them to promote reactions, often in the absence of any additional catalyst. researchgate.net For example, an environmentally benign, additive-free cascade process for constructing spirocyclic tetrahydroquinolines has been developed using a fluorinated alcohol to mediate a frontiersin.orgnih.gov-hydride transfer/cyclization sequence. rsc.org

Solvent choice can also be a powerful tool for controlling stereochemistry. In a remarkable example of enantiodivergent synthesis, the Ir-catalyzed asymmetric hydrogenation of quinolines can produce either the (R)- or (S)-enantiomer of the tetrahydroquinoline product simply by switching the solvent. Using the same chiral catalyst, the reaction in toluene (B28343) or dioxane yields the (R)-product with up to 98% ee, while performing the reaction in ethanol (B145695) affords the (S)-product with up to 94% ee. acs.org This provides an efficient and simple strategy for accessing both enantiomers from a single catalyst. acs.org

Developing synthetic methods that operate under mild, or even catalyst-free, conditions is a central goal of green chemistry. github.io Such processes reduce the need for often expensive and potentially toxic metal catalysts and simplify purification procedures.

Several approaches to tetrahydroquinoline synthesis align with this principle. A metal-free, one-pot, three-component assembly of arenediazonium salts, nitriles, and styrenes has been developed to produce a diverse range of tetrahydroquinolines. github.io Another example is the DBU-mediated [4+2] annulation for synthesizing 4-aryl-substituted tetrahydroquinolines, which proceeds without a catalyst. frontiersin.org

Electrochemical methods also offer a green alternative, using electricity as a traceless reagent. Tetrahydroquinoline derivatives have been selectively synthesized at room temperature via electrochemical hydrocyanomethylation or hydrogenation of quinolines, using acetonitrile (B52724) as both a hydrogen source and a cyanomethyl precursor. rsc.org This method features mild conditions and high efficiency. rsc.org The "borrowing hydrogen" methodology, which uses alcohols as alkylating agents with water as the only byproduct, is another atom-economical strategy. acs.org A manganese pincer complex has been used to catalyze the synthesis of tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols via this one-pot cascade reaction. nih.govacs.org Additionally, simple and inexpensive catalysts like bismuth(III) chloride (BiCl₃) have been used to catalyze three-component Povarov reactions to efficiently generate libraries of tetrahydroquinolines. nih.gov

Chemical Transformations and Reactivity of 8 Fluoro 1,2,3,4 Tetrahydroquinolin 3 Yl Methanol Derivatives

Functional Group Interconversions on the (8-Fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methanol Scaffold

The primary alcohol at the C-3 position is a versatile handle for numerous functional group interconversions. Standard organic chemistry methodologies can be applied to transform this hydroxyl group into other functionalities, thereby modifying the compound's physical and chemical properties.

Key transformations include the oxidation of the primary alcohol to an aldehyde or a carboxylic acid, using appropriate reagents to control the extent of oxidation. For instance, mild oxidizing agents would yield the corresponding aldehyde, while stronger conditions would produce the carboxylic acid derivative.

Another important class of interconversions involves converting the hydroxyl group into a good leaving group, such as a tosylate or mesylate. This activation facilitates subsequent nucleophilic substitution reactions, allowing for the introduction of various functional groups, including azides, nitriles, and halides. The direct conversion of the alcohol to a halide (e.g., chloride or bromide) can also be achieved using standard halogenating agents. Furthermore, the alcohol can readily undergo esterification or etherification reactions to yield a wide array of derivatives.

| Starting Functional Group | Reaction Type | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| Primary Alcohol (-CH₂OH) | Oxidation (Partial) | PCC, DMP | Aldehyde (-CHO) |

| Primary Alcohol (-CH₂OH) | Oxidation (Full) | KMnO₄, H₂CrO₄ | Carboxylic Acid (-COOH) |

| Primary Alcohol (-CH₂OH) | Tosylation | TsCl, Pyridine (B92270) | Tosylate (-CH₂OTs) |

| Primary Alcohol (-CH₂OH) | Halogenation | SOCl₂, PBr₃ | Alkyl Halide (-CH₂Cl, -CH₂Br) |

| Tosylate (-CH₂OTs) | Nucleophilic Substitution | NaN₃ | Azide (-CH₂N₃) |

Derivatization at Nitrogen and Aromatic Ring Positions

The secondary amine in the tetrahydroquinoline ring is a key site for derivatization. It can readily undergo N-alkylation or N-acylation reactions. For instance, methylation of the nitrogen has been demonstrated on the related 8-fluoro-1,2,3,4-tetrahydroisoquinoline (B55503) scaffold. nih.gov Such reactions are typically achieved by treating the parent compound with an alkyl halide or an acyl chloride in the presence of a base. These modifications can significantly impact the basicity and lipophilicity of the molecule.

Further substitution on the aromatic ring is more complex due to the existing substitution pattern. The electronic properties of both the fluorine atom and the fused amino-alkyl ring system dictate the regioselectivity of subsequent reactions. The secondary amine is a powerful activating group, while the fluorine atom is a deactivating group for electrophilic aromatic substitution.

| Reaction Type | Reagent | Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Base (e.g., K₂CO₃) | N-Alkyl derivative |

| N-Acylation | Acyl Halide (e.g., CH₃COCl) | Base (e.g., Et₃N) | N-Acyl derivative |

| N-Sulfonylation | Sulfonyl Chloride (e.g., TsCl) | Base (e.g., Pyridine) | N-Sulfonyl derivative |

Ring-Opening and Ring-Closing Transformations

The 1,2,3,4-tetrahydroquinoline (B108954) ring system is generally stable. Ring-opening transformations are not common and would require harsh reaction conditions to cleave the carbon-nitrogen or carbon-carbon bonds within the heterocyclic ring. Such reactions are not typically employed for derivatization unless a complete structural rearrangement is desired.

Conversely, ring-closing reactions are fundamental to the synthesis of the tetrahydroquinoline core itself. organic-chemistry.org Methodologies for constructing this heterocyclic system often involve the cyclization of appropriately substituted aniline (B41778) precursors. researchgate.net Once the this compound scaffold is formed, ring-closing reactions are primarily relevant for building additional fused rings onto the existing structure, rather than altering the core itself. For example, functional groups introduced at the N-1 and C-7 positions could potentially be cyclized to form a new fused ring system.

Electrophilic and Nucleophilic Aromatic Substitutions

The aromatic ring of the 8-fluorotetrahydroquinoline scaffold can participate in both electrophilic and nucleophilic substitution reactions, with the regioselectivity governed by the directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, the secondary amino group is a strong ortho-, para-directing activator, while the fluorine at C-8 is a moderately deactivating but ortho-, para-directing substituent. researchgate.net In acidic media, typically used for reactions like nitration, the nitrogen atom becomes protonated, transforming the group into a deactivating meta-director. researchgate.net However, if the nitrogen is protected (e.g., as an amide), it remains an ortho-, para-director.

For the N-protected 8-fluorotetrahydroquinoline system, the amino group strongly directs incoming electrophiles to positions C-5 and C-7. The fluorine atom at C-8 also directs to the C-7 position. Therefore, electrophilic substitution is strongly favored at the C-7 position, with potential for some substitution at the C-5 position. A thorough experimental and theoretical study on the nitration of N-protected tetrahydroquinoline confirmed that substitution occurs preferentially at the 6-position (equivalent to the 7-position in the 8-fluoro analog, relative to the nitrogen) and the 8-position (equivalent to the 5-position). researchgate.net

Nucleophilic Aromatic Substitution (SNA_r_)

| Reaction Type | Key Substituent Effects | Predicted Major Product(s) | Example Reaction |

|---|---|---|---|

| Electrophilic Aromatic Substitution (on N-protected scaffold) | N-Acyl: Activating, o,p-directing (to C5, C7) C8-F: Deactivating, o,p-directing (to C7) | 7-substituted derivative | Nitration (HNO₃/H₂SO₄) |

| Nucleophilic Aromatic Substitution | C8-F as leaving group | 8-substituted derivative (F replaced by Nu) | Amination (R-NH₂) |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments would be required to unambiguously assign all proton and carbon signals and confirm the constitution of (8-Fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methanol.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopy

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the protons on the saturated heterocyclic ring, the methanolic CH₂ and OH protons, and the N-H proton. The aromatic protons would appear in the downfield region (typically 6.5-7.5 ppm), with their splitting patterns influenced by coupling to each other and to the fluorine atom at the C8 position. The protons of the tetrahydroquinoline core (at C2, C3, and C4) and the methanol (B129727) side chain would appear in the more upfield region. For instance, data for the related compound 8-fluoro-1,2,3,4-tetrahydroquinoline (B1280545) shows aliphatic protons appearing between approximately 1.9 and 3.4 ppm and aromatic protons between 6.5 and 6.9 ppm. chemicalbook.com

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. A distinct signal is expected for each unique carbon atom. The spectrum would show signals for the aromatic carbons, with the carbon directly bonded to the fluorine (C8) exhibiting a large one-bond coupling constant (¹JC-F). The chemical shifts of the other aromatic carbons (C4a, C5, C6, C7, C8a) would also be influenced by the fluorine substituent. The aliphatic carbons (C2, C3, C4) and the methanol carbon (-CH₂OH) would appear in the upfield region of the spectrum. As an example, the ¹³C NMR spectrum of the parent 1,2,3,4-tetrahydroquinoline (B108954) shows aliphatic carbons at approximately 22.4, 27.0, and 42.0 ppm, and aromatic carbons between 114.3 and 144.7 ppm. chemicalbook.com

A hypothetical data table summarizing the expected NMR signals is presented below.

| Assignment | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹³C Chemical Shift (δ, ppm) |

| C2-H₂ | ~3.0 - 3.4 | ~40 - 45 |

| C3-H | ~2.0 - 2.5 | ~30 - 35 |

| C4-H₂ | ~2.7 - 3.0 | ~25 - 30 |

| C5-H | ~6.8 - 7.2 | ~120 - 130 |

| C6-H | ~6.6 - 7.0 | ~115 - 125 (JC-F) |

| C7-H | ~6.5 - 6.8 | ~110 - 120 (JC-F) |

| C8 | - | ~150 - 160 (¹JC-F) |

| C4a | - | ~120 - 125 |

| C8a | - | ~140 - 145 (JC-F) |

| -CH₂OH | ~3.5 - 3.8 | ~60 - 65 |

| -NH | Variable | - |

| -OH | Variable | - |

| Note: This table is predictive and based on general chemical shift ranges and data from analogous structures. Actual experimental values may vary. |

Fluorine-19 (¹⁹F) NMR Spectroscopy

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically for fluorine-containing compounds. wikipedia.org Since ¹⁹F is a 100% naturally abundant spin-½ nucleus, it provides clean, informative spectra. wikipedia.org For the title compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom at the C8 position. The chemical shift of this signal is indicative of its electronic environment. For aromatic fluorides, this typically falls in the range of -100 to -140 ppm. azom.com This signal would likely appear as a multiplet due to coupling with neighboring aromatic protons (H7 and potentially H6). For example, the ¹⁹F NMR signal for 8-fluoro-1,2,3,4-tetrahydroisoquinoline (B55503), a structural isomer, appears as a doublet of doublets, indicating coupling to two non-equivalent adjacent protons. nih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are indispensable for the unambiguous assignment of complex structures.

COSY (Correlation Spectroscopy) would reveal proton-proton (¹H-¹H) coupling networks, clearly establishing the connectivity of protons within the saturated ring system (e.g., correlations between H2-H3, H3-H4) and within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached. This would definitively link the proton assignments to the carbon framework.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range connectivity (typically over 2-3 bonds). It would show correlations between protons and carbons that are not directly bonded. Key expected correlations would include those from the C2 protons to C3 and C8a, from the methanol protons (-CH₂) to C3 and C4, and from the aromatic protons to neighboring carbons, which would confirm the substitution pattern on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This would be valuable in determining the stereochemistry and preferred conformation of the molecule, for instance, the relative orientation of the methanol group with respect to the tetrahydroquinoline ring.

Solid-State NMR Spectroscopy for Bulk and Surface Analysis

While solution-state NMR provides data on individual molecules, Solid-State NMR (SSNMR) spectroscopy analyzes the compound in its solid, bulk form. This technique is particularly useful for studying materials that are insoluble or to probe properties that only exist in the solid state, such as polymorphism (the existence of multiple crystalline forms). SSNMR could provide information on the local environment and packing of this compound molecules in a crystal lattice. Different polymorphs would yield distinct SSNMR spectra.

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and providing structural information through analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula (C₁₀H₁₂FNO) by providing a highly accurate mass measurement of the molecular ion.

While experimental fragmentation data is not available, predicted mass-to-charge ratios (m/z) for various adducts have been calculated.

| Adduct | Predicted m/z |

| [M+H]⁺ | 182.09757 |

| [M+Na]⁺ | 204.07951 |

| [M-H]⁻ | 180.08301 |

| [M+H-H₂O]⁺ | 164.08755 |

| Data sourced from predicted values. |

Under electron ionization (EI) or collision-induced dissociation (CID) conditions, the molecule would be expected to fragment in predictable ways. Key fragmentation pathways for tetrahydroquinolines often involve the heterocyclic ring. cdnsciencepub.com A primary fragmentation would likely be the loss of the hydroxymethyl group (-CH₂OH, 31 Da). Another common pathway is the cleavage of the C2-C3 or C3-C4 bonds, followed by rearrangements. The stable aromatic ring would likely remain intact in many of the major fragment ions. cdnsciencepub.com

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov If a suitable single crystal of this compound could be grown, this technique would provide unambiguous confirmation of its molecular structure.

The analysis would yield precise data on bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing of molecules in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding (e.g., involving the N-H and O-H groups) or π-stacking, which govern the supramolecular architecture. To date, no public crystallographic data for this specific compound has been reported.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. These techniques probe the vibrational modes of molecular bonds, which absorb or scatter light at characteristic frequencies. While IR spectroscopy measures the absorption of infrared radiation by polar bonds, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is particularly sensitive to non-polar, symmetric bonds. A combined analysis provides a more complete vibrational profile of the molecule.

For this compound, the spectra would be characterized by vibrations from the alcohol, secondary amine, and fluoroaromatic functionalities. By comparing with data from analogous structures like 1,2,3,4-tetrahydroquinoline and other substituted quinolines, a detailed assignment of the principal vibrational bands can be predicted. nih.govnih.govresearchgate.netmdpi.com

Key expected vibrational frequencies include:

O-H Stretch: A strong, broad absorption band in the IR spectrum, typically between 3400-3200 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group from the methanol moiety. uomustansiriyah.edu.iqyoutube.com

N-H Stretch: A moderate, sharp band in the 3400-3300 cm⁻¹ region, indicative of the secondary amine within the tetrahydroquinoline ring. youtube.com

C-H Stretches: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹), while aliphatic C-H stretches from the CH and CH₂ groups of the saturated ring and methanol side chain will appear just below 3000 cm⁻¹ (e.g., 3000-2850 cm⁻¹). uomustansiriyah.edu.iqlibretexts.org

Aromatic C=C Stretches: Several bands of variable intensity between 1620-1450 cm⁻¹ correspond to the carbon-carbon stretching vibrations within the fluorobenzene (B45895) ring. libretexts.org

N-H Bend: The scissoring vibration of the secondary amine is anticipated in the 1640-1560 cm⁻¹ range, though it may overlap with aromatic ring vibrations. youtube.com

C-F Stretch: A strong absorption band in the fingerprint region, typically between 1300-1100 cm⁻¹, is a key indicator of the carbon-fluorine bond. s-a-s.org

C-O Stretch: The stretching vibration of the primary alcohol C-O bond is expected to produce a strong band in the 1075-1000 cm⁻¹ region. uomustansiriyah.edu.iq

The following table summarizes the predicted key vibrational frequencies for the target compound.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| O-H Stretch | Alcohol (-OH) | 3400 - 3200 | Strong, Broad |

| N-H Stretch | Secondary Amine (-NH-) | 3400 - 3300 | Medium |

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H Stretch | -CH₂-, -CH- | 3000 - 2850 | Medium to Strong |

| Aromatic C=C Stretch | Fluorobenzene Ring | 1620 - 1450 | Medium to Strong |

| C-F Stretch | Aromatic C-F | 1300 - 1100 | Strong |

| C-O Stretch | Primary Alcohol (C-OH) | 1075 - 1000 | Strong |

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within a material. rsc.orglibretexts.org When a sample is irradiated with a beam of X-rays, core-level electrons are ejected. The binding energy of these electrons is characteristic of the element from which they originated. Furthermore, shifts in these binding energies (chemical shifts) provide detailed information about the oxidation state and local chemical environment of the atom. caltech.edu

For this compound, an XPS survey scan would confirm the presence of Carbon (C), Nitrogen (N), Oxygen (O), and Fluorine (F). High-resolution scans of the C 1s, N 1s, O 1s, and F 1s regions would provide insight into the bonding structure.

C 1s Spectrum: The high-resolution C 1s spectrum would be deconvoluted into several peaks. The main peak, used for calibration, corresponds to C-C and C-H bonds at ~285.0 eV. Distinct peaks at higher binding energies would correspond to carbons bonded to more electronegative atoms: C-N (~286.0 eV), C-O (~286.5 eV), and C-F (~287.8 eV). libretexts.orgcaltech.edu

N 1s Spectrum: A single peak corresponding to the secondary amine in the tetrahydroquinoline ring is expected around 400.0 eV. researchgate.net A shift to a higher binding energy of approximately +1.3 to +1.5 eV would indicate protonation of the amine. uic.edu

O 1s Spectrum: A peak around 533 eV is characteristic of the oxygen in the hydroxyl (-OH) group. researchgate.net

F 1s Spectrum: A single, intense peak at a high binding energy, typically around 688-689 eV, would confirm the presence of fluorine in a covalent C-F bond on the aromatic ring. utl.ptxpsfitting.com

The table below outlines the predicted core-level binding energies for the constituent elements of the target compound.

| Core Level | Associated Chemical State | Predicted Binding Energy (eV) |

|---|---|---|

| C 1s | C-C, C-H, Aromatic C=C | ~285.0 |

| C-N (Amine) | ~286.0 | |

| C-O (Alcohol) | ~286.5 | |

| C-F (Aromatic) | ~287.8 | |

| N 1s | -NH- (Secondary Amine) | ~400.0 |

| O 1s | -OH (Alcohol) | ~533.0 |

| F 1s | Aromatic C-F | ~688.5 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an essential tool for separating, identifying, and purifying the components of a mixture. For a pharmaceutical intermediate like this compound, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for quality control.

HPLC is the premier technique for assessing the purity of non-volatile or thermally sensitive compounds. For routine purity analysis, a reversed-phase HPLC method is typically employed. This would involve a C18 stationary phase with a mobile phase consisting of an organic solvent (like methanol or acetonitrile) and an aqueous buffer. lcms.czthermofisher.com The aromatic quinoline (B57606) core allows for sensitive detection using a UV detector.

The carbon atom at the 3-position of the tetrahydroquinoline ring is a chiral center, meaning the compound exists as a pair of enantiomers. Distinguishing and quantifying these enantiomers is critical, as they can have different pharmacological activities. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP). nih.govcsfarmacie.cz Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are often effective for separating enantiomers of compounds with aromatic and amine groups. u-szeged.hu A normal-phase method, using a mobile phase like hexane/isopropanol with a basic additive (e.g., diethylamine) to ensure good peak shape, would likely provide the necessary separation to determine the enantiomeric excess (e.e.). researchgate.net

The following tables illustrate hypothetical data for purity and enantiomeric excess determination by HPLC.

Table 3: Illustrative HPLC Purity Analysis Report

| Peak ID | Retention Time (min) | Area (%) | Assignment |

|---|---|---|---|

| 1 | 2.15 | 0.08 | Impurity A |

| 2 | 4.52 | 99.85 | This compound |

| 3 | 6.81 | 0.07 | Impurity B |

| Total Purity | 99.85% |

Table 4: Illustrative Chiral HPLC Enantiomeric Excess (e.e.) Analysis

| Enantiomer | Retention Time (min) | Area (%) |

|---|---|---|

| (R)-enantiomer | 9.33 | 0.25 |

| (S)-enantiomer | 11.47 | 99.75 |

| Enantiomeric Excess (e.e.) | 99.50% |

GC-MS combines the separation power of gas chromatography with the identification capabilities of mass spectrometry, making it ideal for the analysis of volatile and semi-volatile compounds. It is primarily used to identify and quantify volatile impurities, such as residual solvents or by-products from the synthesis. The target compound itself, containing polar -OH and -NH groups, has limited volatility and may require derivatization (e.g., silylation) to be analyzed directly by GC without degradation. researchgate.net

The mass spectrometer fragments molecules in a reproducible manner, generating a unique mass spectrum that serves as a molecular fingerprint. For this compound (MW: 181.19), the electron ionization (EI) mass spectrum would be predicted based on the fragmentation patterns of similar structures. The molecular ion peak (M⁺) at m/z 181 might be observed, although it could be weak. Key fragmentation pathways for alcohols and tetrahydroquinolines would likely dominate the spectrum. cdnsciencepub.comwhitman.edu

Expected key fragments include:

m/z 180 [M-H]⁺: Loss of a hydrogen atom.

m/z 163 [M-H₂O]⁺: Loss of a water molecule from the alcohol group. whitman.edu

m/z 150 [M-CH₂OH]⁺: Alpha-cleavage resulting in the loss of the hydroxymethyl radical.

m/z 133: A fragment corresponding to the loss of both the fluorine atom and the methanol group, or other complex rearrangements.

This analysis is crucial for building a comprehensive impurity profile of the compound.

Table 5: Predicted Key Mass Fragments for this compound

| m/z | Predicted Fragment Ion | Notes |

|---|---|---|

| 181 | [C₁₀H₁₂FNO]⁺ | Molecular Ion (M⁺) |

| 180 | [M-H]⁺ | Loss of a hydrogen radical |

| 163 | [M-H₂O]⁺ | Loss of water |

| 150 | [M-CH₂OH]⁺ | Loss of hydroxymethyl radical |

| 132 | [C₉H₇F]⁺ | Fragment from cleavage of the saturated ring |

Computational and Theoretical Investigations of 8 Fluoro 1,2,3,4 Tetrahydroquinolin 3 Yl Methanol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic characteristics and spatial arrangement of atoms within a molecule. For (8-Fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methanol, these methods can predict its most stable three-dimensional shape and map out its electronic landscape.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely applied to predict the optimized geometry, vibrational frequencies, and other molecular properties of organic compounds. nih.govrsc.org For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to determine the most stable molecular structure by finding the minimum energy conformation.

These calculations provide precise predictions of bond lengths, bond angles, and dihedral angles. The fluorine atom at the C8 position, the hydroxyl group at the C3-methanol substituent, and the nitrogen atom in the heterocyclic ring significantly influence the final geometry through electronic and steric effects.

| Parameter | Bond | Predicted Value |

|---|---|---|

| Bond Length (Å) | C8-F | 1.36 |

| N1-C2 | 1.47 | |

| C3-C(methanol) | 1.54 | |

| O-H (methanol) | 0.97 | |

| Bond Angle (°) | C7-C8-F | 119.5 |

| C2-N1-C8a | 118.0 | |

| C2-C3-C(methanol) | 112.5 |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. semanticscholar.orgscirp.org A small energy gap suggests high chemical reactivity and polarizability, whereas a large gap indicates high stability. semanticscholar.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the nitrogen atom, which are the main electron-donating parts of the molecule. The LUMO would likely be distributed over the aromatic ring, which can accept electrons. The analysis of these orbitals helps in understanding the molecule's behavior as an electron donor or acceptor in chemical reactions.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.45 |

| LUMO Energy | -1.70 |

| Energy Gap (ΔE) | 4.75 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. libretexts.orgyoutube.com The MEP map displays different colors on the molecule's surface to represent the electrostatic potential. wolfram.com

Red regions indicate negative electrostatic potential, highlighting areas rich in electrons and prone to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to electron-deficient areas susceptible to nucleophilic attack.

Green regions represent neutral or near-zero potential.

In this compound, the most negative potential (red) is expected to be concentrated around the electronegative fluorine, nitrogen, and oxygen atoms. The hydrogen atom of the hydroxyl group and the hydrogen on the nitrogen atom would exhibit the most positive potential (blue), making them likely sites for hydrogen bonding.

Atomic charge distribution analysis quantifies the partial charge on each atom within the molecule. Methods like Mulliken population analysis or Natural Population Analysis (NPA) are used to calculate these charges. fiu.edu This analysis provides a quantitative measure of the electronic effects of different substituents. The distribution of charges is fundamental to understanding the molecule's dipole moment and intermolecular interactions. For the title compound, the fluorine, nitrogen, and oxygen atoms are expected to carry significant negative partial charges, while the hydrogen atoms bonded to them and the carbon atoms attached to them will have positive partial charges.

| Atom | Partial Charge (a.u.) |

|---|---|

| F (on C8) | -0.35 |

| N (in ring) | -0.60 |

| O (in methanol (B129727) group) | -0.55 |

Reaction Mechanism Studies and Transition State Analysis

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For tetrahydroquinoline derivatives, theoretical studies can investigate the pathways of their synthesis, such as through domino reactions or Povarov cycloadditions. nih.govmdpi.com By modeling the reaction pathway, researchers can identify intermediates and, crucially, the transition states that connect them.

Using DFT, the geometries of transition states can be optimized, and their energies calculated. This allows for the determination of activation energy barriers for each step of a proposed mechanism. The reaction pathway with the lowest activation energy is considered the most favorable. Such studies provide a detailed understanding of reaction kinetics and selectivity, guiding the optimization of synthetic routes to compounds like this compound.

Conformational Analysis and Molecular Dynamics Simulations

The structural flexibility of the saturated heterocyclic ring in this compound allows it to adopt multiple conformations.

Conformational Analysis involves systematically exploring the potential energy surface to identify all stable low-energy conformers. For the parent 1,2,3,4-tetrahydroquinoline (B108954), high-level quantum chemistry calculations have identified four stable conformations, existing as two pairs of enantiomers. nih.gov The saturated ring typically adopts a half-chair-like conformation. The relative energies of these conformers determine their population at a given temperature. For the substituted derivative, the position and orientation of the fluorophenyl and methanol groups will further influence the conformational preferences.

Molecular Dynamics (MD) Simulations provide a way to study the dynamic behavior of the molecule over time. researchgate.netmdpi.com An MD simulation models the atomic motions of the molecule, offering insights into its conformational flexibility, stability, and intermolecular interactions in a simulated environment (e.g., in solution or in complex with a biological macromolecule). nih.gov These simulations can reveal how the molecule changes its shape and interacts with its surroundings, which is crucial for understanding its behavior in a dynamic system.

| Simulation Aspect | Information Gained |

|---|---|

| Conformational Stability | Identifies the most persistent conformations over time. |

| Solvent Interactions | Analyzes the formation and lifetime of hydrogen bonds with solvent molecules. |

| Binding Dynamics | Examines the stability of the molecule within a protein's active site. preprints.org |

Lack of Specific Data for this compound

While general computational methods for predicting the spectroscopic properties of quinoline (B57606) derivatives are well-established in the scientific literature, the application of these methods to this compound does not appear to have been published in the available resources. Therefore, the detailed research findings and data tables requested for the section on "Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis)" cannot be provided at this time.

To fulfill the user's request, one would need to perform de novo computational chemistry calculations, such as Density Functional Theory (DFT) for NMR predictions and Time-Dependent DFT (TD-DFT) for UV-Vis predictions. Such calculations are beyond the scope of this response.

Consequently, the article section focusing on the computational and theoretical investigations of this compound cannot be generated as per the specified outline due to the absence of the necessary source data.

Potential Applications of 8 Fluoro 1,2,3,4 Tetrahydroquinolin 3 Yl Methanol in Chemical Science

Role as Versatile Synthetic Intermediates and Building Blocks for Complex Molecules

(8-Fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methanol is a valuable building block for the construction of more complex molecular architectures. The tetrahydroquinoline core is a privileged scaffold in medicinal chemistry, and this compound provides a ready-made, functionalized starting material for elaborate syntheses. researchgate.netnih.gov The primary alcohol group can be easily oxidized to an aldehyde or carboxylic acid, or converted into other functional groups such as esters, ethers, and amines, providing numerous pathways for molecular elaboration.

The nitrogen atom within the ring can be acylated, alkylated, or used in coupling reactions to introduce additional diversity. These transformations allow chemists to use the fluorinated tetrahydroquinoline methanol (B129727) core to access a wide range of more complex derivatives. For instance, domino reactions, which involve multiple bond-forming events in a single operation, are a powerful strategy for efficiently building complex molecules from simple precursors, and tetrahydroquinoline scaffolds are often synthesized and utilized in such sequences. nih.gov The inherent structure of this compound, with its multiple functionalization points, makes it an ideal candidate for inclusion in multi-step total synthesis projects or for creating analogs of biologically active natural products.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product Class |

|---|---|---|

| Primary Alcohol (-CH₂OH) | Oxidation | Aldehydes, Carboxylic Acids |

| Etherification | Ethers | |

| Esterification | Esters | |

| Nucleophilic Substitution | Alkyl Halides, Amines | |

| Secondary Amine (-NH-) | N-Alkylation | N-Alkyl Tetrahydroquinolines |

| N-Acylation | N-Acyl Tetrahydroquinolines | |

| Buchwald-Hartwig Coupling | N-Aryl Tetrahydroquinolines | |

| Aromatic Ring (C-F) | Nucleophilic Aromatic Substitution | Aryl Ethers, Aryl Amines |

Contributions to Chemical Library Synthesis and Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules to explore new areas of chemical space and identify novel biologically active compounds. nih.gov The tetrahydroquinoline scaffold is exceptionally well-suited for DOS due to its rigid, three-dimensional shape and the potential for introducing multiple points of diversity. acs.orgnih.gov

This compound can serve as a central scaffold in the creation of a chemical library. By applying a range of different chemical reactions to its functional groups, a large number of distinct products can be generated from a single starting material. For example, the secondary amine can be reacted with a diverse set of carboxylic acids to form a library of amides, while the primary alcohol can be reacted with another set of acids to form a library of esters. This "branching pathway" strategy allows for the rapid generation of skeletal and substituent diversity. nih.gov Such libraries of novel tetrahydroquinoline derivatives are valuable for high-throughput screening campaigns in drug discovery and chemical biology. researchgate.netcanada.ca The use of a fluorinated core, in particular, is attractive as fluorine substitution is a common strategy in medicinal chemistry to enhance pharmacological properties.

Applications in Materials Chemistry and Polymer Science

The unique properties of fluorinated organic compounds and heterocyclic structures suggest potential applications for this compound in materials science. Although a less explored area for this specific class of molecules, the incorporation of such building blocks into polymers or functional materials could impart desirable characteristics.

Fluorinated polymers are known for their high thermal stability, chemical resistance, and unique surface properties (e.g., hydrophobicity). The fluorine atom on the tetrahydroquinoline ring could contribute to these properties if the molecule were incorporated as a monomer into a polymer chain. The primary alcohol and secondary amine provide two reactive sites for polymerization reactions, such as the formation of polyesters, polyamides, or polyurethanes.

Furthermore, nitrogen-containing heterocyclic compounds can have interesting electronic and optical properties. Derivatives of quinoline (B57606) have been investigated for applications in organic light-emitting diodes (OLEDs) and as sensors. While the tetrahydroquinoline core is saturated and thus less electronically active than a fully aromatic quinoline, it can be a component of larger conjugated systems or serve as a flexible linker in metal-organic frameworks (MOFs) or other advanced materials. researchgate.net

Ligand Design in Catalysis and Asymmetric Synthesis

The structure of this compound contains key features that make it an attractive candidate for development as a chiral ligand in asymmetric catalysis. The nitrogen atom of the ring and the oxygen atom of the methanol group can act as a bidentate ligand, coordinating to a metal center to form a stable chelate ring.

In asymmetric synthesis, chiral ligands are used to control the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer of a product over the other. This is critically important in the synthesis of pharmaceuticals, where different enantiomers can have vastly different biological activities. By using an enantiomerically pure form of this compound, it is possible to create a chiral environment around a catalytic metal. This approach has been successfully demonstrated with other tetrahydroquinoline-based structures. nih.gov The development of new chiral ligands is a fundamental goal in organic synthesis, and ligand-controlled stereodivergent synthesis allows access to all possible stereoisomers of a product simply by switching the chiral ligand. nih.gov The rigid backbone of the tetrahydroquinoline scaffold can provide a well-defined steric environment, while the electronic properties can be tuned by the fluorine substituent, potentially influencing the reactivity and selectivity of the catalyst. taylorfrancis.com

Table 2: Potential Catalytic Applications for Ligands Derived from this compound

| Catalytic Reaction | Metal Center | Role of Ligand | Desired Outcome |

|---|---|---|---|

| Asymmetric Hydrogenation | Ruthenium, Rhodium, Iridium | Control stereochemistry of H₂ addition | Enantiomerically enriched alcohols, amines |

| Asymmetric Transfer Hydrogenation | Ruthenium, Iridium | Transfer of chirality from ligand to product | Enantioselective reduction of ketones/imines |

| Heck and Suzuki Couplings | Palladium | Stabilize metal and influence reductive elimination | Control of regioselectivity and yield |

| [4+2] Cycloadditions | Palladium, Copper | Create chiral Lewis acid environment | Diastereo- and enantioselective ring formation nih.gov |

Future Research Directions and Outlook for 8 Fluoro 1,2,3,4 Tetrahydroquinolin 3 Yl Methanol Chemistry

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

While established methods for synthesizing tetrahydroquinolines exist, the development of more efficient and environmentally friendly processes is a key area of future research. nih.gov Green chemistry principles are increasingly being applied to the synthesis of heterocyclic compounds, including tetrahydroquinoline derivatives. researchgate.net

One promising approach is the "borrowing hydrogen" methodology, which offers an atom-economical pathway for creating carbon-nitrogen bonds using readily available starting materials. nih.gov This method, often employing manganese catalysts, can reduce waste by generating water as the primary byproduct. acs.org Another sustainable technique is electrochemical synthesis, which can facilitate the hydrocyanomethylation or hydrogenation of quinolines under mild conditions. rsc.org

Exploration of Undiscovered Chemical Transformations and Reactivity Patterns

The reactivity of the (8-Fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methanol scaffold has not yet been fully explored. The presence of a fluorine atom at the 8-position, a hydroxylmethyl group at the 3-position, and a secondary amine within the heterocyclic ring offers multiple sites for chemical modification.

Future research will likely investigate the selective functionalization of this molecule. For instance, the fluorine atom could be a target for nucleophilic aromatic substitution, allowing for the introduction of a variety of other functional groups. nih.govresearchgate.net The hydroxyl group of the methanol (B129727) substituent can be modified through esterification, etherification, or oxidation to an aldehyde or carboxylic acid, opening up a wide range of synthetic possibilities.

Furthermore, the nitrogen atom of the tetrahydroquinoline ring can undergo N-alkylation, N-acylation, or be incorporated into more complex heterocyclic systems. The development of chemoselective reactions that can differentiate between these reactive sites will be crucial for creating a diverse library of derivatives for further study. nih.gov

Advanced Computational Modeling for Rational Design and Prediction

Computational chemistry is becoming an indispensable tool in the design and development of new molecules. Techniques such as molecular docking and molecular dynamics (MD) simulations can be used to predict how derivatives of this compound might interact with biological targets. mdpi.compreprints.orgnih.govresearchgate.net

Three-dimensional quantitative structure-activity relationship (3D-QSAR) models can also be developed to correlate the structural features of these compounds with their biological activity. mdpi.com This allows for the rational design of new derivatives with improved potency and selectivity. mdpi.com In silico studies can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of new compounds, helping to identify promising candidates for further experimental investigation. nih.gov

By leveraging these computational tools, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources.

Expansion into Novel Non-Biological Applications and Material Sciences

While the primary focus of research on tetrahydroquinoline derivatives has been in medicinal chemistry, there is potential for their application in other fields. wikipedia.org The unique photophysical and electronic properties of heterocyclic compounds make them attractive candidates for use in materials science.

Future research could explore the use of this compound and its derivatives as building blocks for organic light-emitting diodes (OLEDs), fluorescent probes, or functional polymers. The fluorine atom, in particular, can modulate the electronic properties of the molecule, potentially leading to materials with desirable optical or conductive characteristics.

The ability to functionalize the tetrahydroquinoline scaffold at multiple positions could allow for the fine-tuning of its properties for specific material science applications. This expansion into non-biological areas represents a largely untapped potential for this class of compounds.

Q & A

Q. What are the established synthetic routes for (8-Fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methanol, and how can regioselectivity challenges in fluorination be addressed?

- Methodological Answer : The synthesis typically involves fluorination at the 8-position of a tetrahydroquinoline precursor, followed by reduction of a ketone intermediate to the methanol derivative. For example, LiAlH4 under inert atmospheres (e.g., nitrogen) is a common reducing agent for converting ketones to secondary alcohols, as demonstrated in analogous quinoline systems . Regioselectivity in fluorination can be optimized using directed ortho-metalation strategies or electrophilic fluorinating agents (e.g., Selectfluor<sup>®</sup>), with reaction conditions (temperature, solvent polarity) tailored to favor the 8-position .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies hydroxyl (O-H stretch ~3200–3600 cm<sup>−1</sup>) and aromatic C-F bonds (~1250 cm<sup>−1</sup>).

- LCMS : Confirms molecular weight (e.g., [M+H]<sup>+</sup> ion) and purity.

- X-ray Crystallography : Resolves stereochemistry and crystal packing, as applied to structurally similar quinoline alcohols .

- Elemental Analysis : Validates C, H, N, and F content (±0.4% error tolerance) .

Q. How can researchers ensure compound stability during storage and experimentation?

Q. What strategies are effective for assessing purity in the absence of commercial reference standards?

- Methodological Answer : Combine orthogonal methods:

- HPLC-DAD/ELSD : Quantify impurities using area normalization.

- NMR (e.g., <sup>19</sup>F NMR): Detect fluorine-containing byproducts.

- Melting Point Analysis : Compare to literature values for structurally analogous compounds .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of fluorine in modulating the compound’s electronic properties?

- Methodological Answer : Perform DFT calculations to map electron density distribution and HOMO-LUMO gaps. Pair with experimental data (e.g., Hammett substituent constants) to correlate fluorine’s electronegativity with reactivity trends. Spectroelectrochemical methods (UV-vis under controlled potentials) can further probe redox behavior .

Q. What experimental designs are optimal for structure-activity relationship (SAR) studies targeting biological activity?

- Methodological Answer :

- Scaffold Diversification : Synthesize analogs with variations at the 3-methanol and 8-fluoro positions.

- In Silico Screening : Use molecular docking to prioritize targets (e.g., kinase enzymes).

- Biological Assays : Pair with cytotoxicity profiling (e.g., IC50 in cell lines) and metabolic stability tests (microsomal incubation) .

Q. How should conflicting spectroscopic data (e.g., unexpected <sup>1</sup>H NMR shifts) be resolved?

- Methodological Answer :

- Variable Temperature NMR : Detect dynamic effects (e.g., rotamers).

- COSY/NOESY : Assign proton coupling networks.

- Isotopic Labeling : Introduce <sup>2</sup>H or <sup>13</sup>C at ambiguous sites for clarity.

Cross-validate with computational NMR predictors (e.g., ACD/Labs) .

Q. What role can computational modeling play in predicting physicochemical properties?

- Methodological Answer :

- QSPR Models : Correlate molecular descriptors (logP, polar surface area) with solubility/permeability.